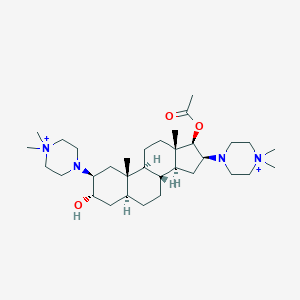
3-Desacetylpipecuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desacetylpipecuronium, also known as this compound, is a useful research compound. Its molecular formula is C33H60N4O3+2 and its molecular weight is 560.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
3-Desacetylpipecuronium is utilized in various clinical scenarios, particularly in anesthesia for surgical procedures:
- Neuromuscular Blockade : As a metabolite of pipecuronium, it contributes to the neuromuscular blocking effects observed during surgeries. The compound exhibits a longer duration of action compared to its parent drug, making it useful for extended procedures where prolonged muscle relaxation is necessary .
- Pharmacokinetics : Studies indicate that approximately 25% of administered pipecuronium is excreted as this compound within 24 hours post-administration. This pharmacokinetic profile highlights the importance of monitoring this metabolite to understand the overall neuromuscular blockade duration and recovery time .
Toxicological and Forensic Applications
The detection and quantification of this compound are crucial in forensic toxicology:
- Forensic Toxicology : The compound has been identified as a significant marker for detecting the administration of pipecuronium in cases of suspected drug overdose or misuse. Its presence in biological samples can provide evidence in legal investigations where neuromuscular blockers are involved .
- Analytical Techniques : Advanced methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the simultaneous determination of this compound along with other muscle relaxants. This technique enhances the sensitivity and specificity of toxicological analyses .
Research Findings
Research has focused on understanding the pharmacological properties and effects of this compound:
- Cardiovascular Effects : Studies have shown that high doses of pipecuronium, and consequently its metabolite, do not produce significant adverse cardiovascular effects during anesthesia. This safety profile makes it a preferred choice in patients with underlying cardiovascular conditions .
- Comparative Studies : Research comparing pipecuronium and its metabolites indicates that while this compound has reduced neuromuscular blocking potency, it still contributes to overall muscle relaxation during surgical procedures .
Data Table: Pharmacokinetics of Pipecuronium and this compound
| Parameter | Pipecuronium | This compound |
|---|---|---|
| Half-Life (t1/2) | 7.6 min (initial) | Not specified |
| Terminal Half-Life | 161 min | Not specified |
| Excretion (24 hours) | ~56% (25% as metabolite) | Not specified |
| Clinical Use | Neuromuscular blockade | Marker in toxicology |
Case Study 1: Surgical Application
A study involving patients undergoing elective coronary artery surgery demonstrated that administration of pipecuronium resulted in effective neuromuscular blockade without significant cardiovascular changes. The metabolites, including this compound, were monitored to assess recovery times post-surgery .
Case Study 2: Forensic Investigation
In a forensic analysis following a suspected drug overdose, the presence of this compound was confirmed through LC-MS techniques. This finding played a critical role in establishing the timeline and substances involved in the case, underscoring the compound's relevance in toxicological investigations .
Eigenschaften
CAS-Nummer |
121935-02-2 |
|---|---|
Molekularformel |
C33H60N4O3+2 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C33H60N4O3/c1-23(38)40-31-28(34-12-16-36(4,5)17-13-34)21-27-25-9-8-24-20-30(39)29(35-14-18-37(6,7)19-15-35)22-33(24,3)26(25)10-11-32(27,31)2/h24-31,39H,8-22H2,1-7H3/q+2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
FJHUVPAYHMPQGM-ZZZJANDJSA-N |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Kanonische SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CC[N+](CC5)(C)C)C)C)N6CC[N+](CC6)(C)C |
Synonyme |
3-desacetylpipecuronium 3-DESPIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















